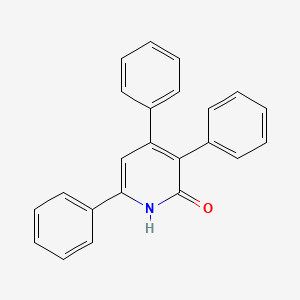

3,4,6-triphenyl-1H-pyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3298-23-5 |

|---|---|

Molecular Formula |

C23H17NO |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

3,4,6-triphenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C23H17NO/c25-23-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)16-21(24-23)18-12-6-2-7-13-18/h1-16H,(H,24,25) |

InChI Key |

VIDJMJHJCHNDFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 3,4,6 Triphenyl 1h Pyridin 2 One Scaffolds

Detailed Mechanistic Pathways for Pyridinone Ring Construction

The formation of the pyridinone ring is a complex process that can be achieved through various synthetic strategies. The mechanistic pathways often involve key cyclization steps and the formation of specific reactive intermediates.

The construction of the pyridinone ring frequently proceeds via intramolecular cyclization, where acyclic precursors are converted into the final heterocyclic system. Key intermediates play a pivotal role in these transformations. For instance, in syntheses starting from β-ketoesters like ethyl acetoacetate, the initial reaction with an ammonia (B1221849) source can readily form an imino ester intermediate. researchgate.net This intermediate is crucial as it sets the stage for the subsequent cyclization.

The enolate form of chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters can undergo intramolecular cyclization to yield aza-anions of β-amino esters, which then cyclize to form β-lactams. nih.gov While this leads to a different ring system, the principle of intramolecular cyclization of an imino ester derivative is a fundamental mechanistic step that can be adapted to form six-membered rings like pyridinones. nih.gov The reaction pathway often involves the condensation of an imino ester with a component like diethyl malonate to afford the pyridinone core. researchgate.net In some cases, photochemical activation can also be used to induce cyclization of amino esters, proceeding through a Norrish-Yang radical coupling mechanism to form N-heterocycles. researchgate.net

The general mechanism for pyridinone synthesis often involves a Michael addition of an enamine or a related species to an α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration or aromatization to furnish the final pyridinone ring. nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like 3,4,6-triphenyl-1H-pyridin-2-one from simple starting materials in a single pot. A common approach involves the condensation of an aromatic aldehyde (e.g., benzaldehyde), a ketone with an α-methylene group (e.g., acetophenone), and an ammonia source (e.g., ammonium (B1175870) acetate). nih.gov

A plausible mechanism for the one-pot, three-component synthesis of the related 2,4,6-triarylpyridine scaffold, which informs the pyridinone synthesis, proceeds as follows:

Knoevenagel Condensation: The reaction initiates with the condensation between the aromatic aldehyde (benzaldehyde) and one equivalent of the ketone (acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

Enamine Formation: A second equivalent of the ketone reacts with ammonium acetate (B1210297) to form an enamine intermediate.

Michael Addition: The enamine then acts as a nucleophile in a Michael addition reaction with the chalcone formed in the first step.

Cyclization and Aromatization: The resulting adduct undergoes intramolecular cyclization via attack of the amino group on a carbonyl, followed by dehydration and oxidation (aromatization) to yield the final stable pyridine (B92270) ring. nih.gov

In a related synthesis for 2,4,6-triphenyl pyridine, experimental evidence suggests that benzaldehyde (B42025) is a key intermediate formed from the oxidative decarboxylation of phenylacetic acid. weizmann.ac.il This aldehyde then reacts with acetophenone (B1666503) oxime to form the final product. weizmann.ac.il These MCRs can often be catalyzed by acids or bases to facilitate the various condensation and addition steps.

Catalyst Action and Transition State Analysis in Pyridinone Formation

Catalysts are essential for controlling the reaction rate and selectivity in pyridinone synthesis. Both acid/base and transition metal catalysts are widely employed, each influencing the reaction pathway through distinct mechanistic actions.

Brønsted and Lewis acids are effective catalysts for the synthesis of pyridinone and related pyridine structures. rsc.org Brønsted acids, which are proton donors, can accelerate reactions by protonating carbonyl groups, thereby increasing their electrophilicity and making them more susceptible to nucleophilic attack. rsc.org For example, a super Brønsted acid like triflimide (HNTf₂) has been shown to be highly effective at very low concentrations (1 mol%) for the one-pot synthesis of 2,4,6-triarylpyridines.

Lewis acids, as electron-pair acceptors, function by coordinating to basic sites in the reactants, such as the oxygen atom of a carbonyl group. This coordination activates the electrophile, increasing its reactivity towards a nucleophile and lowering the activation energy of the subsequent step. The interaction modes of pyridine with Brønsted and Lewis acid sites on catalysts like amorphous silica-alumina have been studied, highlighting how these sites can activate substrates. nih.gov In the synthesis of 3,4-dihydropyridin-2(1H)-ones, various Lewis acids such as ZnBr₂, FeCl₃, AlCl₃, and Cu(OTf)₂ have been successfully employed. nih.gov

The catalytic cycle for acid catalysis typically involves:

Activation of an electrophile (e.g., an aldehyde or ketone) by the acid.

Nucleophilic attack by an enol, enolate, or enamine.

Subsequent cyclization and dehydration steps.

Regeneration of the catalyst.

The choice of catalyst and the nature of its acidic sites (Brønsted vs. Lewis, and their strength) can significantly impact reaction efficiency and product yields. nih.gov

Table 1: Comparison of Catalytic Systems in Pyridine Synthesis

| Catalyst Type | Example Catalyst | Role in Mechanism | Typical Reaction |

| Brønsted Acid | Triflimide (HNTf₂) | Protonates carbonyls, activating them for nucleophilic attack. | One-pot synthesis of 2,4,6-triarylpyridines. |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Coordinates to carbonyl oxygen, increasing electrophilicity. | Synthesis of 3,4-dihydropyridin-2(1H)-ones. nih.gov |

| Heterogeneous | Zeolites | Provide both Brønsted and Lewis acid sites for catalysis. | Various acid-catalyzed transformations. nih.gov |

Transition metals, particularly palladium and copper, offer powerful tools for constructing and functionalizing pyridinone scaffolds, often through C-H bond activation and cross-coupling reactions. A key mechanistic step in many of these transformations is the concerted metalation-deprotonation (CMD) pathway.

The CMD mechanism involves a single transition state where the C-H bond is broken and a new metal-carbon bond is formed simultaneously, with the assistance of a base that accepts the proton. This pathway is often favored over other mechanisms like oxidative addition or electrophilic substitution. The CMD process is thought to proceed via a six-membered transition state, which is generally lower in energy than a four-membered alternative.

For instance, the direct arylation of heterocycles can be achieved via a CMD mechanism, where a palladium catalyst activates a C-H bond on the pyridinone ring, leading to a palladated intermediate that can then undergo reductive elimination with an aryl halide to form a C-C bond. The direct observation of C-H bond activation at a discrete Palladium(III) center has been reported to proceed through a CMD mechanism, providing strong evidence for its viability in catalytic cycles. Copper catalysts are also used in multicomponent reactions to synthesize related heterocycles like triaryl-pyrazoles through processes involving cyclocondensation and direct C-H bond functionalization.

Elucidation of Electron Distribution and Orbital Contribution at Reaction Centers

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules like this compound and the mechanisms of their formation. nih.gov These studies allow for the analysis of electron distribution, molecular orbitals, and the stability of intermediates and transition states. nih.gov

The reactivity of the pyridinone scaffold is governed by the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO). The pyridinone ring itself is an electron-rich system, but the presence of the carbonyl group (C=O) at the 2-position introduces significant electronic effects. The oxygen atom is a site of high electron density and a strong hydrogen bond acceptor, while the carbonyl carbon is electrophilic. The nitrogen atom, being part of an amide-like system, has reduced basicity compared to pyridine.

Analysis of the frontier orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack.

HOMO (Highest Occupied Molecular Orbital): The distribution of the HOMO indicates the regions of the molecule that are most likely to act as a nucleophile or undergo oxidation. In pyridinones, the HOMO is typically distributed over the π-system of the ring and the phenyl substituents.

LUMO (Lowest Unoccupied Molecular Orbital): The distribution of the LUMO points to the regions most susceptible to nucleophilic attack. The LUMO is often centered on the α,β-unsaturated carbonyl portion of the pyridinone ring, highlighting the electrophilicity of the C4 and C6 positions before aromatization and the carbonyl carbon itself.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can further be used to precisely characterize the nature of chemical bonds and non-covalent interactions within the molecule and during the reaction, helping to understand substituent effects on reactivity.

Investigation of Pyridine Ring Cleavage and Dearomatization Mechanisms

The stability of the pyridin-2-one ring in this compound is significantly influenced by the electronic and steric nature of its triphenyl substitution. However, under specific reaction conditions, this aromatic system can undergo cleavage or dearomatization, leading to a variety of structural transformations.

Detailed research into analogous, albeit less substituted, pyridin-2-one systems provides a foundational understanding of the potential mechanistic pathways. Photochemical reactions, for instance, have been shown to induce ring opening in 2-pyridone derivatives. This often occurs via a Norrish Type I cleavage, where the C-N bond of the pyridinone ring breaks, leading to the formation of a highly reactive isocyanate intermediate. The subsequent fate of this intermediate is then dependent on the surrounding reaction medium and the presence of trapping agents.

Furthermore, metal-catalyzed reactions offer another avenue for modifying the pyridin-2-one core. Iron-catalyzed reactions of 2-pyridone derivatives with Grignard reagents have demonstrated a dichotomy in reactivity. Depending on the precise conditions, these reactions can yield either 1,6-addition products, where the Grignard reagent adds to the pyridinone ring, or formal ring-opening/cross-coupling products. The latter pathway involves the cleavage of the heterocyclic ring and the formation of new carbon-carbon bonds, leading to acyclic amide derivatives. The choice between these pathways is often delicately balanced by factors such as the solvent system and the nature of the Grignard reagent.

Dearomatization of the pyridine ring represents another significant transformation. For pyridines in general, various methods have been developed to disrupt the aromatic system. These include metal-catalyzed hydroboration and nucleophilic addition reactions. In the context of this compound, the activation of the pyridine ring, potentially through N-acylation or complexation with a Lewis acid, would likely be a prerequisite for nucleophilic attack, leading to dearomatized dihydropyridine (B1217469) derivatives. The regioselectivity of such an attack would be heavily influenced by the steric hindrance imposed by the three phenyl groups.

While direct mechanistic studies on this compound remain a specialized area of investigation, the principles derived from related systems provide a strong basis for predicting its reactivity. The interplay of the bulky phenyl substituents will undoubtedly play a crucial role in modulating the electronic properties and accessibility of the pyridin-2-one core, thereby influencing the specific conditions required for and the outcomes of ring cleavage and dearomatization reactions.

| Compound Name | Molecular Formula | Structure |

| This compound | C23H17NO | |

| Isocyanate | -N=C=O | |

| Dihydropyridine | C5H7N |

Theoretical and Computational Investigations of 3,4,6 Triphenyl 1h Pyridin 2 One

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are pivotal in elucidating the electronic behavior of 3,4,6-triphenyl-1H-pyridin-2-one. These calculations offer a lens into the molecule's stability, reactivity, and electronic transitions.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's stability and the energy required for electronic excitation. ossila.comresearchgate.net A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net

For pyridin-2-one derivatives, the distribution of HOMO and LUMO is influenced by the substituent groups. In this compound, the phenyl rings are expected to significantly impact the delocalization of these orbitals. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting capacity. ossila.com The energy of the HOMO-LUMO gap can provide information about the wavelengths of light the compound can absorb. ossila.com

Below is a table showcasing representative HOMO, LUMO, and energy gap values for similar pyridinone-related structures, calculated using Density Functional Theory (DFT).

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridin-2-one | -6.5 | -1.2 | 5.3 |

| 6-(trifluoromethyl)pyridin-2(1H)-one nih.gov | -7.1 | -1.8 | 5.3 |

Note: These values are illustrative and the exact values for this compound would require specific calculations.

Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These descriptors are calculated using the following formulas:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

A higher electronegativity suggests a greater ability to accept electrons, while higher softness indicates greater reactivity. researchgate.net

Charge Distribution and Electronic Densities

The distribution of electron density within the this compound molecule reveals the location of electron-rich and electron-deficient regions. This information is crucial for predicting sites of electrophilic and nucleophilic attack. Techniques like Mulliken population analysis or mapping the molecular electrostatic potential (MEP) are commonly used to visualize charge distribution. researchgate.net

In pyridin-2-one systems, the oxygen atom of the carbonyl group typically exhibits a negative charge, making it a potential site for electrophilic attack, while the nitrogen and certain carbon atoms in the ring may have varying degrees of positive or negative charge depending on the substituents. nih.gov The phenyl groups in this compound will influence this distribution through their electronic effects.

Tautomerism and Isomerization Energies

Pyridin-2-one can exist in a tautomeric equilibrium with its corresponding 2-hydroxypyridine (B17775) form. The relative stability of these tautomers is a key aspect of its chemistry. Computational studies can predict the isomerization energies between these forms. Generally, for the parent pyridin-2-one, the pyridone form is more stable than the hydroxypyridine form, both in the gas phase and in solution. nih.gov The presence of three phenyl substituents in this compound could potentially influence the tautomeric equilibrium, and computational calculations are essential to determine the energetic preference.

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful computational tools for investigating the properties of molecules from first principles. stackexchange.com

Geometry Optimization and Relative Energetic Stabilities

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. ntnu.no These calculations provide precise bond lengths, bond angles, and dihedral angles.

For a molecule with multiple phenyl rings, like this compound, several conformations may exist due to the rotation of the phenyl groups. DFT calculations can determine the relative energetic stabilities of these different conformers, identifying the most likely structure. researchgate.net The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results. researchgate.net The optimized geometry is the foundation for further calculations of other molecular properties.

Prediction of Synthetic Utility and Regioselectivity based on Distortion Models

The prediction of synthetic outcomes, particularly regioselectivity, is a significant challenge in organic synthesis. Computational models, such as the distortion/interaction model, have emerged as powerful tools for understanding and predicting the regioselectivity of chemical reactions. This model posits that the activation energy of a reaction is influenced by the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants.

While specific studies applying the distortion model to the synthesis of this compound are not extensively documented, the principles can be applied by analogy from studies on similar heterocyclic systems, such as pyridynes. nih.govresearchgate.netnih.gov In the synthesis of substituted pyridines from pyridynes, the regioselectivity of nucleophilic attack is governed by the electronic and steric perturbations of the substituents on the aryne intermediate. nih.govnih.gov Electron-withdrawing groups can polarize the pyridyne, making one carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

The aryne distortion model, an application of the broader distortion/interaction analysis, has been successfully used to predict regiochemical outcomes in reactions of substituted arynes. researchgate.net This model suggests that a larger difference in the internal bond angles of the aryne at the two ends of the triple bond leads to higher regioselectivity. nih.gov It is plausible that similar principles would govern the regioselectivity in the cyclization reactions leading to the formation of the this compound ring. The phenyl substituents at positions 3, 4, and 6 will induce steric and electronic distortions in the precursor molecules, which can be computationally modeled to predict the most favorable cyclization pathway and the resulting regiochemistry.

Table 1: Application of Distortion/Interaction Model to Predict Regioselectivity in Analagous Pyridine (B92270) Synthesis

| Reactant System | Key Distortion Factor | Predicted Regioselectivity | Reference |

| Substituted 3,4-Pyridynes | Asymmetrical aryne bond angles induced by substituents. | Nucleophilic attack favored at the more electropositive carbon. | nih.govresearchgate.net |

| Iridium-Catalyzed Arene Borylation | Interaction energy between the catalyst and the arene carbon. | Borylation occurs at the sterically most accessible and electronically favorable position. | acs.org |

This table illustrates the principles of the distortion/interaction model in systems analogous to the synthesis of substituted pyridones.

Solvation Models and Environmental Effects on Electronic Structure

The electronic structure and, consequently, the chemical behavior of a molecule are significantly influenced by its environment, particularly the solvent. rsc.org Computational solvation models are crucial for accurately predicting these effects. These models can be broadly categorized into implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model, represent the solvent as a continuous dielectric medium. wikipedia.orgnih.gov This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic properties. wikipedia.orgnih.gov For a polar molecule like this compound, the surrounding solvent is expected to stabilize the ground and excited states to different extents, leading to shifts in its absorption and emission spectra (solvatochromism).

Explicit solvation models, on the other hand, involve the individual representation of solvent molecules around the solute. stackexchange.comresearchgate.net This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for a detailed understanding of the solvation process. stackexchange.com For this compound, which has a hydrogen bond donor (N-H) and acceptor (C=O), explicit solvent molecules like water or alcohols can form specific hydrogen bonds, significantly impacting its electronic structure and reactivity. rsc.org

Studies comparing implicit and explicit solvent models have shown that while implicit models are useful, explicit models often provide more accurate results, especially when specific interactions are dominant. nih.govstackexchange.comresearchgate.net The choice of the model depends on the specific property being investigated and the required level of accuracy. For this compound, a hybrid approach, where the first solvation shell is treated explicitly and the bulk solvent implicitly, could offer a balance between accuracy and computational cost.

Table 2: Comparison of Implicit and Explicit Solvation Models

| Model Type | Description | Advantages | Disadvantages | Reference |

| Implicit | Solvent is a continuous dielectric medium. | Computationally efficient, good for bulk effects. | Fails to capture specific solute-solvent interactions like hydrogen bonds. | wikipedia.orgnih.gov |

| Explicit | Individual solvent molecules are modeled. | Accurately models specific interactions. | Computationally expensive, requires extensive sampling. | stackexchange.comresearchgate.net |

| Hybrid | A combination of explicit and implicit models. | Balances accuracy and computational cost. | Complexity in implementation. | wikipedia.org |

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry provides invaluable tools for elucidating the intricate details of reaction mechanisms and predicting their kinetics.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the energetics of chemical reactions, including the determination of activation energy barriers. researchgate.net By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, transition states, and intermediates can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Beyond calculating energetics, computational simulations can provide a step-by-step visualization of the bond-forming and bond-breaking processes that occur during a reaction. This is particularly useful for complex reactions such as the ring formation of a heterocycle.

The synthesis of the 2-pyridone ring can proceed through various mechanisms, including condensation reactions followed by cyclization. mdpi.comnih.gov For this compound, a plausible synthetic route could involve the reaction of a 1,3-dicarbonyl compound with an amine and a compound contributing the remaining carbon atoms of the ring. Computational modeling can trace the entire reaction coordinate, revealing the precise geometry of the transition states and the nature of the intermediates involved. For example, in the ring-opening transformations of related pyridone precursors, the nature of the binucleophile was found to be critical in determining the reaction outcome. mdpi.com Such insights are vital for understanding the reaction mechanism at a fundamental level and for designing more efficient synthetic strategies.

Photophysical Properties Modeling

The interaction of molecules with light is fundamental to many of their applications. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in modeling and understanding the photophysical properties of molecules.

TD-DFT is a powerful and widely used computational method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. nih.govelsevierpure.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. Similarly, by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state, the emission spectrum (fluorescence) can be predicted.

For this compound, TD-DFT calculations can provide insights into the nature of its electronic transitions. The phenyl substituents are expected to extend the π-conjugation of the pyridinone core, leading to a red-shift in the absorption and emission spectra compared to the unsubstituted parent compound. The calculations can also identify the molecular orbitals involved in these transitions, for instance, whether they are localized on the pyridinone ring or involve charge transfer from the phenyl groups. Such information is crucial for designing molecules with specific photophysical properties, for example, for use as fluorescent probes or in organic light-emitting diodes (OLEDs). Studies on related systems have demonstrated the utility of TD-DFT in rationalizing the observed solvatochromic shifts and the influence of substituents on the photophysical properties. rsc.orgresearchgate.netacs.org

Table 3: Predicted Photophysical Data for Analagous Substituted Pyridines from TD-DFT Calculations

| Compound | Solvent | Calculated λmax (abs) (nm) | Calculated λmax (em) (nm) | Key Transition Character | Reference |

| 2,4,6-triphenyl-1,3,5-triazine derivative | CH2Cl2 | ~350-400 | ~400-500 | π → π | acs.org |

| Bay-substituted perylenediimides | - | ~650-700 | - | Intramolecular Charge Transfer | researchgate.net |

| Tetracyanothiophene | Solution | - | - | π → π | elsevierpure.com |

This table presents representative data from TD-DFT calculations on analogous conjugated systems, illustrating the type of information that can be obtained for this compound.

Spin-Orbit Coupling Matrix Elements Calculation

There is no available data in the scientific literature regarding the calculation of spin-orbit coupling (SOC) matrix elements for this compound. Spin-orbit coupling is the interaction between the electron's spin and its orbital motion around the nucleus, and its magnitude is a critical factor in determining the rate of intersystem crossing (ISC) between singlet and triplet excited states.

The calculation of SOC matrix elements is a computationally intensive task that requires sophisticated quantum chemical methods. These calculations are crucial for predicting the efficiency of processes like phosphorescence and for understanding the pathways of non-radiative decay in a molecule. The absence of such calculations for this compound means that a quantitative understanding of its singlet-triplet transitions is currently lacking.

Table 2: Calculated Spin-Orbit Coupling (SOC) Matrix Elements for this compound

| Transition | SOC Matrix Element (cm⁻¹) |

| H_SO | |

| No published studies were found that report the spin-orbit coupling matrix elements for this compound. |

Advanced Spectroscopic Characterization of 3,4,6 Triphenyl 1h Pyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise structure of organic molecules. Through the application of high-resolution one-dimensional and two-dimensional NMR techniques, a complete assignment of the proton and carbon skeletons of 3,4,6-triphenyl-1H-pyridin-2-one can be achieved.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic protons and the single proton attached to the nitrogen atom in the pyridinone ring. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The chemical shift of the N-H proton can vary depending on concentration and solvent but is expected to be observed as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon (C=O) of the pyridinone ring, the quaternary carbons of the phenyl groups and the pyridinone ring, and the protonated carbons of the aromatic rings. The carbonyl carbon typically resonates at a downfield chemical shift, often in the range of δ 160-170 ppm. The chemical shifts of the aromatic carbons fall within the typical range of δ 120-150 ppm.

A representative, though not specific to this exact molecule, set of ¹H and ¹³C NMR data for a related 2,4,6-triaryl pyridine (B92270) derivative shows aromatic proton multiplets in the range of δ 7.3-8.3 ppm and carbon signals from δ 117-158 ppm. nih.gov For a definitive analysis of this compound, specific experimental data would be required.

Table 1: Representative ¹H and ¹³C NMR Data for a 2,4,6-Triaryl Pyridine Derivative

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.31 - 8.26 | m |

| ¹³C | 117.13 - 157.42 | - |

Note: This data is for a related compound and serves as an illustrative example. Actual chemical shifts for this compound may vary.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds (and sometimes more). columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For instance, the protons on the phenyl rings would show correlations to the quaternary carbons of the pyridinone ring, confirming the substitution pattern.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved, solidifying its structural determination.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to different bond vibrations. For this compound, key characteristic absorption bands would include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyridinone ring.

C=O Stretch: A strong absorption band, typically in the range of 1650-1700 cm⁻¹, characteristic of the carbonyl group in the pyridinone ring.

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations would appear in the region of 1450-1600 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Out-of-Plane C-H Bending: Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl rings.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C=O | Stretching | 1650 - 1700 |

| C=C / C=N | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

Overtone spectroscopy, which measures the absorption of light at frequencies that are multiples of the fundamental vibrational frequencies, can provide specific information about C-H stretching vibrations. acs.org The positions and intensities of overtone bands are sensitive to the local environment of the C-H bonds, including bond lengths and electronic effects. researchgate.netdtic.mil This technique could be employed to differentiate between the various C-H bonds in the three phenyl rings of this compound, offering a finer level of detail about its conformational and electronic structure.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For substituted pyridones, including this compound, soft ionization techniques are particularly valuable. semanticscholar.org

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and high molecular weight compounds by transferring them from solution to the gas phase as intact ions. In the analysis of pyridone derivatives, ESI-MS typically reveals the protonated molecule [M+H]⁺ as the most prominent or base peak. nih.gov This is crucial for unequivocally confirming the molecular mass of the synthesized compound.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion provide significant structural information. For instance, studies on related dihydropyridone structures show that common fragmentation pathways include the loss of substituents or parts of the heterocyclic ring system. nih.gov In the case of this compound, fragmentation would likely involve the phenyl groups and the carbonyl moiety.

Table 1: Expected ESI-MS Ions for this compound

| Ion | Description |

| [M+H]⁺ | Protonated molecule; primary ion for molecular weight confirmation. |

| [M+Na]⁺ | Sodium adduct; often observed as a secondary ion. |

| [2M+H]⁺ | Protonated dimer; may be present at higher concentrations. |

This table is based on typical ESI-MS behavior for pyridone compounds.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule. researchgate.net While standard mass spectrometry provides the nominal mass, HRMS measures the mass-to-charge ratio with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental formula. For novel compounds like this compound and its derivatives, HRMS is used to confirm that the empirical formula of the synthesized product matches the theoretical formula, thereby validating its identity and purity. researchgate.netnih.gov

Electronic Absorption and Photoluminescence Spectroscopy

The extensive conjugation provided by the three phenyl rings in conjunction with the pyridone core gives this compound interesting photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the UV and possibly the visible region. These absorptions arise from π → π* and n → π* electronic transitions within the conjugated system. researchgate.net The π → π* transitions, typically of high intensity, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital across the phenyl and pyridone rings. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital.

Studies on structurally related compounds, such as other substituted pyridones and triphenyl-substituted heterocycles, show that the position and intensity of these absorption bands are sensitive to solvent polarity. researchgate.netresearchgate.net For example, the highly conjugated pyridinium (B92312) phenolate (B1203915) betaine, 4-(2,4,6-triphenyl-1-pyridinio)phenolate, exhibits a broad absorption band whose maximum shifts significantly with solvent permittivity, a phenomenon known as solvatochromism. researchgate.net

Table 2: Typical UV-Vis Absorption Regions for Phenyl-Substituted Pyridones

| Transition Type | Approximate Wavelength (λmax) | Moiety |

| π → π | 250 - 390 nm | Aromatic rings and pyridone core |

| n → π | > 350 nm | Carbonyl and heteroatoms |

Data inferred from studies on related pyridone and furo-pyridine systems. researchgate.net

Research into 3,4,6-triaryl-2-pyridone derivatives indicates they possess unique fluorescent properties. When the oxygen atom in the analogous 3,4,6-triaryl-α-pyrone ring is replaced by a nitrogen unit to form the pyridone, the resulting fluorescence spectra are blue-shifted. Some N-substituted derivatives of 3,4,6-triphenyl-2-pyridone have been found to emit intense blue fluorescence, particularly in the solid state.

The emission properties can be highly dependent on the molecular environment and temperature. In solution, many such compounds may exhibit weak fluorescence, but in the solid state, restricted molecular motion and specific molecular packing can lead to intense fluorescence emission. This phenomenon, known as aggregation-induced emission (AIE) or solid-state luminescence, is of significant interest. The temperature can affect the conformational profile of the dye and the non-radiative decay pathways, often leading to changes in emission intensity and wavelength (thermochromism). researchgate.net Studies on other complex heterocyclic systems have shown that intense fluorescence emission can be observed, for example, around 600 nm when excited at 340 nm. semanticscholar.org

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

For derivatives of 3,4,6-triaryl-2-pyridone, X-ray analysis has revealed crucial structural details. For example, it was found that the aryl groups at the 6-position are significantly twisted from the plane of the pyridone ring, often by about 60°. This twisting influences the degree of electronic conjugation and, consequently, the photophysical properties.

Table 3: General Crystallographic Insights for Pyridone Derivatives

| Structural Feature | Observation | Implication |

| Ring Conformation | The pyridone ring itself is typically planar or near-planar. | Facilitates π-conjugation within the core. |

| Aryl Group Torsion | Phenyl groups, especially at sterically hindered positions, are twisted out of the pyridone plane. | Affects the extent of conjugation and electronic properties. |

| Intermolecular Interactions | Hydrogen bonding (e.g., N-H···O=C) and π-π stacking are common. | Dictates crystal packing and can influence solid-state fluorescence. |

| Molecular Packing | Can vary from parallel stacking to more complex arrangements like herringbone or zig-zag. | Directly impacts intermolecular distances and solid-state emission efficiency. |

Insights are based on crystallographic studies of various pyridone and related heterocyclic derivatives. researchgate.netnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Building Blocks in the Synthesis of Complex Organic Molecules

The 3,4,6-triphenyl-1H-pyridin-2-one moiety is a valuable precursor in the synthesis of a variety of more complex heterocyclic compounds. nih.govnih.gov The reactivity of the pyridone ring, coupled with the steric and electronic influence of the phenyl substituents, allows for a range of chemical transformations. These transformations can lead to the formation of polycyclic aromatic compounds and other elaborate molecular architectures. chim.it

One of the key synthetic utilities of pyridone derivatives lies in their ability to undergo various cyclization reactions. For instance, photochemical cyclizations of related stilbene-like precursors can lead to the formation of indolocarbazole units, which are core structures in several biologically active alkaloids. chim.it This suggests the potential for this compound to be used in similar photochemical transformations to access novel, complex heterocyclic systems.

Furthermore, the synthesis of polysubstituted pyridines is a significant area of research, with applications in pharmaceuticals and materials science. researchgate.net The this compound scaffold can be seen as a pre-functionalized starting material for the synthesis of other highly substituted pyridines, potentially through reactions that modify the pyridone ring or the pendant phenyl groups.

The following table summarizes the potential of pyridone derivatives as building blocks for complex molecules:

| Precursor Type | Synthetic Transformation | Resulting Complex Molecule | Potential Application |

| Dihydropyridones | Multicomponent Reactions | Poly-substituted Pyridines | Medicinal Chemistry |

| Stilbenoid Precursors | Photochemical Cyclization | Indolocarbazoles, Helicenes | Materials Science, Bioactive Molecules |

| Aryl-substituted Pyridones | Cross-coupling Reactions | Functionalized Pyridines | Organic Electronics |

Ligand Design and Coordination Chemistry in Transition Metal Catalysis

The nitrogen and oxygen atoms within the this compound structure provide excellent coordination sites for transition metals, making it a compelling ligand for catalysis. rsc.org The field of coordination chemistry has seen a surge in the development of ligands that can fine-tune the catalytic activity of metal centers. The pyridonate moiety, in particular, has been shown to be a versatile ligand platform in the coordination chemistry of 3d transition metals.

The design of ligands for transition metal catalysis often focuses on controlling the steric and electronic environment around the metal center. The bulky phenyl groups in this compound can create a specific steric pocket around a coordinated metal, potentially leading to high selectivity in catalytic reactions. The electronic properties of the ligand can also be tuned by introducing substituents on the phenyl rings, which in turn can influence the reactivity of the metal catalyst.

Recent research has highlighted the catalytic activity of various transition metal complexes in reactions such as cycloadditions and C-H functionalization. While specific catalytic applications of this compound complexes are not extensively documented, the principles of ligand design suggest its potential in these areas. For example, rhodium complexes have been used in [6+2] cycloaddition reactions to construct eight-membered rings. researchgate.net A well-designed pyridone-based ligand could potentially enhance the efficiency and selectivity of such transformations.

The table below outlines key aspects of ligand design and potential catalytic applications:

| Ligand Feature | Influence on Catalysis | Potential Catalytic Application |

| Steric Bulk (Phenyl Groups) | Controls substrate access, enhances selectivity | Asymmetric Catalysis, Regioselective Reactions |

| Electronic Properties | Modulates metal center reactivity | C-H Functionalization, Cross-Coupling Reactions |

| N,O-Chelation | Stabilizes metal center, influences geometry | Oxidation Catalysis, Polymerization |

Supramolecular Assembly and Self-Organization of Triphenylpyridinone Systems

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of modern materials science and nanotechnology. This compound is an excellent candidate for building such assemblies due to its ability to participate in a variety of non-covalent interactions.

The solid-state structure and self-assembly of triphenylpyridinone systems are governed by a network of non-covalent interactions. nih.gov Hydrogen bonding between the N-H and C=O groups of the pyridone ring is a primary driving force for the formation of dimers and larger aggregates. researchgate.net These hydrogen bonds are robust and can lead to the formation of one-dimensional chains or more complex three-dimensional networks. york.ac.uk

In addition to hydrogen bonding, π-stacking interactions between the phenyl and pyridone rings play a crucial role in the packing of these molecules in the solid state. researchgate.net The interplay between hydrogen bonding and π-stacking can lead to highly ordered structures with specific electronic and photophysical properties. Computational studies on related systems have shown that hydrogen bonding can influence the strength of π-π stacking interactions by affecting the electron density of the aromatic rings. unive.it

Anion-π interactions, which are attractive forces between an anion and an electron-deficient aromatic ring, are also a possibility in these systems, especially when counterions are present or when the pyridone ring is protonated. rsc.org These interactions are gaining recognition for their importance in supramolecular chemistry and can be a powerful tool for directing the assembly of complex architectures. nih.govrsc.org

The following table summarizes the key non-covalent interactions in triphenylpyridinone systems:

| Interaction Type | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding | Between N-H and C=O groups of the pyridone ring. | Formation of dimers, chains, and networks. |

| π-Stacking | Between the aromatic phenyl and pyridone rings. | Stabilization of crystal packing, influences electronic properties. |

| Anion-π Interactions | Between an anion and an electron-deficient aromatic ring. | Can direct the assembly of charged species and influence anion recognition. |

The coordination of this compound to metal ions can lead to the formation of discrete metallo-supramolecular architectures, such as molecular cages. unive.itrsc.org These structures are of great interest for their potential applications in catalysis, molecular recognition, and drug delivery. nih.gov

The self-assembly of these cages is driven by the coordination of the pyridone ligand to a metal center, often a square-planar or octahedral metal ion. The geometry of the resulting cage is determined by the coordination preference of the metal ion and the shape of the ligand. For example, the use of C3-symmetric triphenylene-based ligands with pyridine (B92270) donors has led to the formation of M3L2 trigonal bipyramidal cages with palladium(II) and platinum(II) corners. unive.it

While specific examples with this compound are not abundant, the principles of coordination-driven self-assembly are well-established. The triphenyl-substituted pyridone ligand, with its defined geometry and coordination sites, is a promising candidate for the construction of novel molecular cages with unique host-guest properties.

A key feature of supramolecular systems is their ability to assemble and disassemble in response to external stimuli. rsc.org This dynamic behavior is crucial for the development of "smart" materials and systems. The assembly and disassembly of triphenylpyridinone-based supramolecular structures can be controlled by various stimuli, such as changes in pH, temperature, or the presence of specific guest molecules. mdpi.com

For example, the hydrogen bonds that hold the supramolecular assembly together can be disrupted by changes in pH. The coordination bonds in metallo-supramolecular architectures can be reversibly broken and formed by the addition of competing ligands or by changing the oxidation state of the metal center. This allows for the controlled release of encapsulated guest molecules or the switching between different supramolecular states. Recent research has demonstrated stimuli-responsive assembly and disassembly of metallosupramolecular architectures through acid-base chemistry. scispace.com

Development of Novel Functional Materials

The unique properties of this compound make it a promising building block for the development of novel functional materials. nih.gov Its rigid, planar structure and its ability to participate in strong intermolecular interactions are desirable features for the creation of ordered materials with specific functions.

One area of interest is the development of organic light-emitting diodes (OLEDs). Pyrene-pyridine derivatives have been shown to be effective hole-transporting materials in OLEDs. acs.org The triphenylpyridinone scaffold, with its extended π-system, could also exhibit interesting photophysical properties and be a candidate for use in organic electronic devices.

Furthermore, the incorporation of pyridone-based ligands into metal-organic frameworks (MOFs) can lead to materials with high porosity and catalytic activity. rsc.org MOFs derived from Co(II) and 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been shown to be efficient electrocatalysts for the oxygen reduction reaction. rsc.org The use of this compound as a ligand in MOF synthesis could lead to new materials with tailored properties for applications in gas storage, separation, and catalysis.

The development of functional polymers based on pyridone derivatives is another promising avenue. Nitrogen-containing polyphenylene type polymers have been synthesized and have shown high thermal stability and potential for gas adsorption. researchgate.net The incorporation of the this compound unit into a polymer backbone could lead to materials with enhanced thermal and mechanical properties, as well as specific functionalities.

Applications in Organic Electronics and Optoelectronic Devices

The exploration of pyridone-based molecules in organic electronics is rooted in their inherent photophysical properties and the tunability of their electronic characteristics through synthetic modification. While research is ongoing, the potential for this compound and related structures in this field is significant.

Macrocyclic and other molecular structures with extended π-conjugation, a key feature of this compound, are known to be promising for applications in organic electronics and solar cells. mdpi.com The core structure's ability to be chemically modified allows for the fine-tuning of its electronic properties. For instance, the introduction of cyano groups to the pyridone ring is known to yield novel optoelectronic properties due to the group's strong electron-withdrawing nature and stability under UV irradiation. researchgate.net

The fundamental building block, the 2-pyridone moiety, can be integrated into more complex systems. Donor-acceptor type dyes based on 2-pyridone have been synthesized, where the pyridone acts as the acceptor component. rsc.org The presence of a π-linker between the donor and acceptor moieties is crucial for facilitating intramolecular charge transfer (ICT), a fundamental process for the operation of many optoelectronic devices. rsc.org The efficiency of this charge transfer directly influences the material's electronic behavior, making such compounds interesting for investigation in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Design of Advanced Colorants and Photoactive Materials

The highly conjugated system of this compound provides a strong foundation for its use in developing advanced colorants and photoactive materials. The photophysical properties, particularly fluorescence, are a key area of interest.

Research into 3,4,6-triaryl-2-pyridone derivatives has shown that these compounds can exhibit intense fluorescence in the solid state. osaka-u.ac.jp For example, N-n-butyl-3,4,6-triphenyl-2-pyridone emits a strong blue fluorescence. osaka-u.ac.jp The emission color can be systematically tuned by introducing different functional groups to the aryl substituents. This tunability is a critical feature for designing custom colorants. A notable strategy involves creating an intramolecular charge transfer (ICT) character within the molecule. For example, placing a dimethylamino group (an electron donor) on the 6-aryl ring and a cyano group (an electron acceptor) on the 3-aryl group resulted in a significant red-shift of the fluorescence spectrum. osaka-u.ac.jp

The solvent environment can also play a crucial role in the photophysical behavior of pyridone derivatives. Many 2-pyridone-based fluorophores exhibit positive solvatofluorochromism, meaning their fluorescence color changes with the polarity of the solvent. researchgate.net Derivatives of 6-(4-dialkylamino)phenyl-2-pyridones, for instance, show intense blue-green fluorescence in nonpolar solvents like chloroform (B151607) and dichloromethane, with high quantum yields. researchgate.net

Furthermore, the photoactive nature of the pyridone core is evident from studies on photochemical reactions, such as the internal photoaddition reactions of 2-pyridone and its N-methyl derivative. acs.org This reactivity opens avenues for their use in photo-switchable materials or as photoinitiators. The development of donor-acceptor pyridone derivatives has also shown promise for their use as "naked-eye" acid-base indicators in organic media, as their color and fluorescence change drastically with pH. rsc.org

Table 1: Fluorescence Properties of Selected 3,4,6-Triaryl-2-Pyridone Derivatives

| Compound | Substituent at 6-Aryl Group | Substituent at 3-Aryl Group | Observed Fluorescence | Key Finding | Reference |

| N-n-butyl-3,4,6-triphenyl-2-pyridone | Phenyl | Phenyl | Intense Blue | Base compound exhibits strong blue emission. | osaka-u.ac.jp |

| Modified Triaryl-2-pyridone | p-Dimethylaminophenyl | Cyano-substituted aryl | Red-shifted emission | Introduction of donor-acceptor groups induces ICT, shifting color. | osaka-u.ac.jp |

This table is generated based on descriptive findings in the source material.

Exploration for Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for technologies like optical switching and frequency conversion, and there is a growing interest in organic molecules for these applications. Pyridone derivatives, including structures related to this compound, are being explored for their NLO properties.

The potential for NLO activity in these compounds often arises from a combination of a large π-conjugated system and a significant difference between the ground and excited state dipole moments, which is frequently achieved in donor-acceptor molecules. nih.gov The intramolecular charge transfer (ICT) that is beneficial for color tuning also underpins NLO properties. The second-order NLO properties of photoswitchable receptors based on 2-pyridyl structures have been investigated. nih.gov Studies have shown that the first hyperpolarizability (a measure of second-order NLO activity) can be dramatically increased upon binding with certain metal cations, suggesting a mechanism for switching NLO properties. nih.gov

For example, theoretical studies on a receptor based on 2-pyridyl acylhydrazone showed that its first hyperpolarizability (βtot) could be increased by as much as 20 times upon complexation with Pb²⁺ ions. nih.gov This highlights the potential to design pyridone-based NLO switches that are responsive to external stimuli. Furthermore, other pyridine-containing compounds, such as 3,6-bis(2-pyridyl)pyridazine, have been synthesized and shown to possess a large first hyperpolarizability, reinforcing the idea that the pyridine/pyridone scaffold is a promising platform for developing NLO materials. researchgate.net The inherent asymmetry and extended conjugation in molecules like this compound make them attractive candidates for further investigation in this area, where cyclic topologies can lead to amplified NLO responses. mdpi.com

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Strategies for Enhanced Efficiency and Atom Economy

The synthesis of substituted 2-pyridinone rings is a mature field, yet the drive for greener, more efficient, and atom-economical methods continues to push the boundaries of synthetic chemistry. eurekaselect.comwikipedia.org Traditional methods often involve multi-step sequences that can be resource-intensive. Future research is increasingly focused on unconventional strategies that offer streamlined access to complex pyridinones.

One promising avenue is the continued development of multi-component reactions (MCRs) . These reactions, which combine three or more starting materials in a single pot, offer significant advantages in terms of efficiency and atom economy. nih.govinnovareacademics.in For instance, a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides has been shown to produce 3,4,6-triaryl-2(1H)-pyridones in good yields. nih.gov Further exploration of novel MCRs, perhaps utilizing different catalysts or unconventional solvent systems like water, could lead to even more efficient and environmentally benign syntheses. innovareacademics.injk-sci.com

Another key trend is the use of transition-metal catalysis to forge the pyridinone core or functionalize it in a regioselective manner. organic-chemistry.orgnih.gov For example, cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides a direct route to pyridinones. organic-chemistry.org Future work will likely focus on discovering new catalytic systems, potentially with earth-abundant metals, to further improve the scope and sustainability of these transformations. The concept of atom economy , a measure of how many atoms from the reactants are incorporated into the final product, is a central tenet of this research. wikipedia.orgwordpress.com Strategies that minimize the formation of byproducts, such as addition and isomerization reactions, are highly desirable. jk-sci.com

| Synthetic Strategy | Key Features | Potential for Triphenylpyridinone Synthesis |

| Multi-Component Reactions (MCRs) | Three or more reactants in one pot, high step economy. nih.govinnovareacademics.in | Direct assembly of the highly substituted core. |

| Transition-Metal Catalysis | Enables challenging bond formations, potential for regioselectivity. organic-chemistry.orgnih.gov | Late-stage functionalization or novel cyclization pathways. |

| Green Chemistry Approaches | Use of water as a solvent, catalyst-free thermal reactions. innovareacademics.injk-sci.com | Reduces environmental impact and cost. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design for Pyridinone Systems

The intersection of artificial intelligence (AI) and chemistry is an emerging frontier with the potential to revolutionize how molecules are designed and synthesized. rsc.orgrsc.orgnih.gov For complex heterocyclic systems like pyridinones, machine learning (ML) offers powerful tools for predicting reaction outcomes, optimizing reaction conditions, and even discovering entirely new synthetic routes. neurips.ccnih.govmdpi.com

ML models can be trained on vast datasets of known chemical reactions to identify patterns that may not be obvious to a human chemist. neurips.ccchemrxiv.org These models can then predict the most likely products of a novel reaction, saving significant time and resources in the lab. researchgate.net For example, ML has been successfully applied to predict the regioselectivity in the functionalization of other nitrogen heterocycles. nih.gov This approach could be invaluable for predicting how to selectively modify a pre-existing triphenylpyridinone core.

Furthermore, AI can be used in retrosynthetic analysis , working backward from a target molecule like 3,4,6-triphenyl-1H-pyridin-2-one to identify potential starting materials and reaction pathways. nih.govmi-6.co.jp As these AI tools become more sophisticated, they will likely be able to propose unconventional and highly efficient synthetic routes that a human might overlook. The integration of ML with automated synthesis platforms could further accelerate the discovery and development of new pyridinone-based compounds. mdpi.com

| AI/ML Application | Description | Relevance to Pyridinone Chemistry |

| Reaction Outcome Prediction | Predicts major products and yields based on reactants and conditions. researchgate.net | Optimizes synthesis of new pyridinone derivatives. |

| Retrosynthetic Planning | Identifies viable synthetic routes to a target molecule. nih.govmi-6.co.jp | Designs efficient syntheses for complex targets like triphenylpyridinones. |

| Catalyst and Reagent Design | Suggests optimal catalysts or reagents for a desired transformation. | Accelerates the development of new synthetic methods. |

Development of New Catalytic Systems for Regioselective Functionalization of Triphenylpyridinones

Once the pyridinone core is assembled, the ability to selectively install functional groups at specific positions is crucial for tuning its properties. The triphenylpyridinone scaffold presents a significant challenge in this regard due to the multiple potential reaction sites on the pyridinone ring and the three phenyl rings. Regioselective functionalization , therefore, is a key area for future research.

Developing novel catalytic systems is paramount to achieving this control. nih.gov For instance, palladium/norbornene cooperative catalysis has been used for the dual functionalization of iodinated 2-pyridones, allowing for the introduction of different groups at specific positions. nih.gov Similar strategies could be adapted for triphenylpyridinones, perhaps by first installing a directing group on one of the rings.

Another approach involves the direct C-H functionalization of the pyridine (B92270) ring. nih.govacs.org This is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. Recent work has shown the enantioselective para-C-H activation of pyridines using a nickel-aluminum bimetallic catalyst. acs.org Adapting such methods to the pyridinone system could allow for the direct and selective modification of the phenyl rings or the pyridinone core itself. The development of catalysts that can distinguish between the different C-H bonds on the triphenylpyridinone molecule will be a significant challenge, likely requiring a synergistic combination of ligand design and computational modeling. rsc.org

Advanced Materials Applications Leveraging Unique Photophysical Properties and Supramolecular Interactions

Beyond their biological applications, pyridinone-containing molecules are of growing interest in materials science. Their rigid structures, combined with their ability to engage in specific intermolecular interactions, make them attractive building blocks for functional materials. acs.org

The photophysical properties of pyridinone derivatives are an area of active investigation. nih.gov The introduction of multiple phenyl groups, as in this compound, is likely to result in interesting fluorescence and other optical properties. These properties could be harnessed for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes in biological imaging. Research into how the substitution pattern on the phenyl rings affects the electronic properties and emission characteristics will be crucial for designing materials with specific functions.

The ability of the pyridinone ring to act as both a hydrogen bond donor and acceptor makes it an excellent motif for supramolecular chemistry . acs.orgrsc.org These specific, non-covalent interactions can be used to direct the self-assembly of molecules into well-defined, higher-order structures like chains, sheets, or even complex three-dimensional networks. rsc.orgnih.gov By carefully designing the substituents on the triphenylpyridinone scaffold, it may be possible to create novel liquid crystals, gels, or porous materials with applications in separation science or catalysis. acs.orgmdpi.com

Synergistic Approaches Combining Experimental and Computational Methodologies for Deeper Mechanistic Insights

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and functional molecules. The complexity of the reactions used to synthesize and functionalize pyridinones often makes mechanistic elucidation challenging. Future progress will increasingly rely on a synergistic approach that combines experimental studies with high-level computational modeling. researchgate.net

Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the outcomes of reactions. researchgate.net This can provide invaluable insights that are difficult to obtain through experiments alone. For example, computational studies have been used to understand the mechanism of Ni-catalyzed C-H activation and to rationalize the regioselectivity observed. acs.org

When combined with experimental data from kinetics studies, isotopic labeling, and characterization of intermediates, a comprehensive picture of the reaction mechanism can be constructed. This detailed understanding will enable chemists to move beyond trial-and-error optimization and rationally design more efficient and selective reactions for the synthesis and functionalization of complex molecules like this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.